Rhodanine, 3-(m-hydroxyphenyl)-

Description

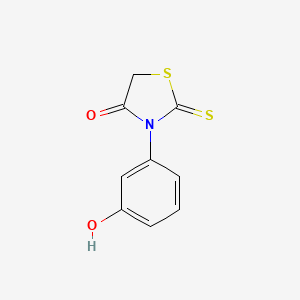

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHYYNHIDAVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178107 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23517-76-2 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Rhodanine, 3 M Hydroxyphenyl Derivatives

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of a "Rhodanine, 3-(m-hydroxyphenyl)-" derivative would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons on the aromatic ring would appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would be influenced by the position of the hydroxyl group and the point of attachment to the rhodanine (B49660) ring. The methylene (B1212753) protons (CH₂) of the rhodanine ring would typically appear as a singlet or an AB quartet, depending on the solvent and temperature, in the upfield region of the spectrum. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For "Rhodanine, 3-(m-hydroxyphenyl)-", distinct signals would be observed for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) of the rhodanine ring at the downfield end of the spectrum (typically δ 160-200 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group showing a characteristic downfield shift. The methylene carbon of the rhodanine ring would appear at a higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic 3-Aryl-Rhodanine Derivative

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 (multiplet) | - |

| Rhodanine-CH₂ | ~4.0 (singlet) | ~35 |

| Phenolic-OH | Variable (broad singlet) | - |

| Aromatic-C | - | 110 - 160 |

| Aromatic-C-OH | - | ~155 |

| Rhodanine C=O | - | ~170 |

| Rhodanine C=S | - | ~200 |

Note: These are generalized predictions and actual values can vary based on the specific substitution pattern and the solvent used.

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of "Rhodanine, 3-(m-hydroxyphenyl)-" would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

C-H Stretch (Aromatic): Absorption peaks typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption peaks typically below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band around 1700-1750 cm⁻¹ from the carbonyl group of the rhodanine ring.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Vibrations in the 1200-1350 cm⁻¹ range.

C=S Stretch (Thioamide): A band in the region of 1050-1250 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

An FT-IR spectrum of the parent compound, rhodanine, is available from the National Institute of Standards and Technology (NIST) and shows characteristic peaks for the C=O, C-H, and C=S functional groups. For "Rhodanine, 3-(m-hydroxyphenyl)-", additional bands corresponding to the m-hydroxyphenyl group would be present.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Rhodanine, 3-(m-hydroxyphenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₂) | Stretching | < 3000 |

| Rhodanine C=O | Stretching | ~1700 - 1750 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Rhodanine C-N | Stretching | 1200 - 1350 |

| Rhodanine C=S | Stretching | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the mass spectrum of "Rhodanine, 3-(m-hydroxyphenyl)-", the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for rhodanine derivatives include the cleavage of the rhodanine ring and the loss of small neutral molecules like CO, CS, or fragments from the substituent. For "Rhodanine, 3-(m-hydroxyphenyl)-", characteristic fragments would likely arise from the cleavage of the bond between the phenyl group and the nitrogen atom of the rhodanine ring, as well as fragmentation of the rhodanine ring itself. Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of sulfur atoms.

Interactive Data Table: Plausible Mass Spectrometry Fragments for Rhodanine, 3-(m-hydroxyphenyl)-

| Fragment | Description | Plausible m/z |

| [M]⁺ | Molecular Ion | 225 |

| [M - CO]⁺ | Loss of carbon monoxide | 197 |

| [M - CS₂]⁺ | Loss of carbon disulfide | 149 |

| [C₆H₅O-N]⁺ | Fragment from hydroxyphenyl and nitrogen | 108 |

| [C₇H₅O]⁺ | Hydroxyphenyl cation | 107 |

| [C₃H₂NOS₂]⁺ | Rhodanine ring fragment | 132 |

Note: The m/z values are based on the most common isotopes and the actual observed fragments can vary depending on the ionization method used.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Rhodanine, 3-(m-hydroxyphenyl)-" is expected to show absorption bands corresponding to π→π* and n→π* transitions. The rhodanine core itself has characteristic absorptions, and the presence of the m-hydroxyphenyl substituent will influence the position and intensity of these bands. The conjugation between the phenyl ring and the rhodanine moiety is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all rhodanine derivatives are strongly fluorescent, some exhibit emission properties that can be useful for certain applications. The fluorescence spectrum, if observed, would provide information about the excited state of the molecule. The emission wavelength and quantum yield would be sensitive to the molecular structure and the solvent environment.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals. nih.gov "Rhodanine, 3-(m-hydroxyphenyl)-" in its ground state is a diamagnetic molecule with no unpaired electrons and therefore would not produce an ESR signal.

However, ESR spectroscopy could be a valuable tool for studying radical intermediates that might be formed from "Rhodanine, 3-(m-hydroxyphenyl)-" under certain conditions, such as through oxidation, reduction, or photochemical reactions. If a radical derivative were formed, ESR spectroscopy could provide information about the distribution of the unpaired electron within the molecule through the analysis of the g-factor and hyperfine coupling constants. This would help in identifying the location of the radical center and understanding the electronic structure of the paramagnetic species.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of "Rhodanine, 3-(m-hydroxyphenyl)-" would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

This analysis would reveal the planarity of the rhodanine ring and the dihedral angle between the rhodanine and the phenyl rings. It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl and thiocarbonyl groups of the rhodanine ring, which govern the crystal packing. While a crystal structure for the specific title compound is not publicly available, studies on other rhodanine derivatives have shown that they often form extensive hydrogen-bonded networks in the solid state.

Interactive Data Table: Expected Crystallographic Parameters for a Rhodanine Derivative

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Varies with the specific compound. |

| Bond Lengths | The distances between bonded atoms. | Provides precise structural information. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry of the molecule. |

| Torsion Angles | The dihedral angles between planes of atoms. | Describes the conformation of the molecule. |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds. | Explains the crystal packing and solid-state properties. |

Application of Circular Dichroism (CD) Spectroscopy in Ligand-Protein Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful and relatively straightforward spectroscopic technique for investigating the conformational behavior of chiral molecules like proteins. nih.govanu.edu.au It measures the differential absorption of left and right-handed circularly polarized light, providing critical information about the secondary and tertiary structures of proteins. anu.edu.auresearchgate.net The application of CD spectroscopy is particularly valuable in studying the interactions between small molecule ligands, such as derivatives of Rhodanine, 3-(m-hydroxyphenyl)-, and target proteins. nih.govanu.edu.au

When a ligand binds to a protein, it can induce conformational changes in the protein's structure. researchgate.net These alterations, even if subtle, can be detected by CD spectroscopy, offering insights into the binding mechanism. tandfonline.com The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the protein's secondary structure. For instance, proteins rich in α-helices characteristically show negative bands around 208 nm and 222 nm and a positive peak around 193 nm, while those with significant β-sheet content have a broad negative band near 218 nm. researchgate.net

In a typical ligand-protein binding study, the CD spectrum of the protein is recorded alone and then again in the presence of increasing concentrations of the ligand. tandfonline.com A study on the interaction between a rhodanine derivative, P4OC, and Bovine Serum Albumin (BSA) demonstrated that the addition of the ligand caused distinct changes in the protein's secondary structure. tandfonline.com The intensity of the characteristic α-helical bands of BSA decreased, indicating a reduction in α-helical content upon binding of the rhodanine derivative. tandfonline.com Concurrently, an increase in the percentage of β-sheets and random coils was observed. tandfonline.com

These spectral changes provide quantitative data on the extent of the conformational shift. By analyzing the spectra, researchers can determine the percentage of each secondary structural element before and after the interaction, as illustrated in the table below. Such data, often complemented by fluorescence spectroscopy and molecular docking studies, are crucial for understanding the binding dynamics and the functional consequences of the ligand-protein interaction. tandfonline.com

Table 1: Conformational Changes in Bovine Serum Albumin (BSA) upon Binding of a Rhodanine Derivative Data is representative and based on findings for rhodanine derivatives. tandfonline.com

| Structural Component | BSA (Native Protein) | BSA + Rhodanine Derivative Complex | Change (%) |

|---|---|---|---|

| α-Helix | 58.2% | 45.5% | -12.7% |

| β-Sheet | 15.3% | 22.1% | +6.8% |

| Random Coil | 26.5% | 32.4% | +5.9% |

Elemental Analysis and Molar Conductivity for Purity and Complex Characterization

Elemental analysis and molar conductivity are fundamental analytical techniques used to verify the purity of newly synthesized compounds and to characterize the nature of metal complexes. bendola.comsemanticscholar.org

Elemental Analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. For a newly synthesized batch of Rhodanine, 3-(m-hydroxyphenyl)-, the experimentally determined percentages are compared against the theoretically calculated values based on its molecular formula, C₉H₇NO₂S₂. nih.gov A close agreement between the found and calculated values is a primary indicator of the compound's purity and confirmation of its elemental composition. bendola.comresearchgate.net This technique is essential for validating that the intended molecule has been successfully synthesized without significant impurities.

Table 2: Elemental Analysis Data for Rhodanine, 3-(m-hydroxyphenyl)- (C₉H₇NO₂S₂)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.56 | 47.59 |

| Hydrogen (H) | 3.11 | 3.10 |

| Nitrogen (N) | 6.16 | 6.18 |

| Sulfur (S) | 28.21 | 28.17 |

Molar Conductivity (ΛM) measurements are particularly useful when Rhodanine, 3-(m-hydroxyphenyl)- acts as a ligand to form metal complexes. semanticscholar.org By dissolving a complex in a suitable solvent like DMF or DMSO at a known concentration (e.g., 10⁻³ M) and measuring its conductivity, one can determine the electrolytic nature of the complex. researchgate.netresearchgate.net

The magnitude of the molar conductance value indicates whether the anions associated with the metal are coordinated directly to the metal ion (within the coordination sphere) or exist as free ions in the solution (outside the coordination sphere). semanticscholar.orgresearchgate.net

Non-electrolytes: Complexes where the anions are part of the coordination sphere exhibit very low molar conductivity values, typically below 50 Ω⁻¹ cm² mol⁻¹ in DMSO. researchgate.net This suggests that the complex does not dissociate into ions in the solution.

Electrolytes: Higher molar conductivity values suggest the presence of free ions. For example, a 1:1 electrolyte might show values in the range of 60-70 Ω⁻¹ cm² mol⁻¹, while a 2:1 electrolyte would have a higher value, such as 95 Ω⁻¹ cm² mol⁻¹. researchgate.net

Table 3: Molar Conductivity of Representative Metal Complexes Data is representative and based on findings for similar heterocyclic ligand complexes. researchgate.netresearchgate.net

| Hypothetical Complex | Solvent | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Inferred Nature |

|---|---|---|---|

| [M(L)₂] | DMSO | 15 | Non-electrolyte |

| [M(L)Cl] | DMSO | 25 | Non-electrolyte |

| [M(L)₂]Cl | DMSO | 65 | 1:1 Electrolyte |

Compound Reference Table

| Compound Name | Abbreviation / Trivial Name | Molecular Formula |

|---|---|---|

| Rhodanine, 3-(m-hydroxyphenyl)- | - | C₉H₇NO₂S₂ |

| Bovine Serum Albumin | BSA | Not Applicable |

| (Z)-5-((4-(4-chlorophenoxy)benzylidene)-2-thioxothiazolidin-4-one | P4OC | C₁₆H₁₀ClNO₂S₂ |

| Dimethylformamide | DMF | C₃H₇NO |

| Dimethyl sulfoxide | DMSO | C₂H₆OS |

Biological Activity Profiles and Mechanistic Investigations of Rhodanine, 3 M Hydroxyphenyl and Its Derivatives

Antineoplastic (Anticancer) Activities

Rhodanine (B49660) derivatives have demonstrated significant potential as anticancer agents, exhibiting a broad spectrum of activity against numerous cancer types. researchgate.net Many derivatives have shown remarkable anticancer effects in the micromolar range while displaying minimal cytotoxicity to normal cells. researchgate.net The mechanisms underlying these activities are diverse and can include the induction of apoptosis through the modulation of key signaling proteins and the inhibition of enzymes crucial for cancer cell survival. nih.gov

The antiproliferative effects of rhodanine derivatives have been documented across a wide array of human cancer cell lines, underscoring the versatility of this chemical scaffold in cancer research.

Rhodanine derivatives have shown notable activity against various leukemia cell lines. For instance, certain N-substituted rhodanines, such as those with small groups like -CH₂COOH and -CH(CH₃)COOH at the N-3 position, have demonstrated good antiproliferative activity against the human chronic myelogenous leukemia cell line K562. nih.govencyclopedia.pub One study found that 3-α-carboxyethyl rhodanine was more potent than other derivatives in the series against K562 cells. encyclopedia.pub Another study highlighted a series of rhodanine derivatives with inhibitory activity against K562 cells. nih.gov

Furthermore, a hybrid compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, displayed significant antimitotic activity with a mean GI50 value of 1.57 μM across a panel of cancer cells, which included the leukemia cell lines MOLT-4 and SR. nih.govencyclopedia.pub Benzimidazole-rhodanine conjugates have also been synthesized, with one particular compound showing excellent cytotoxic activity against the HL-60 cell line with an IC50 value of 0.21 μM. researchgate.net The RPMI-8226 myeloma cell line is another hematological malignancy model used in cancer research. addexbio.comresearchgate.net

Table 1: Inhibitory Activity of Rhodanine Derivatives against Leukemia Cell Lines

This table is interactive. Click on headers to sort.

| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-substituted rhodanine (3-carboxymethyl) | K562 | 14.60 µg/mL | nih.govencyclopedia.pub |

| N-substituted rhodanine (3-α-carboxyethyl) | K562 | 11.10 µg/mL | nih.govencyclopedia.pub |

| Benzimidazole-rhodanine conjugate (32) | HL-60 | 0.21 µM | researchgate.net |

The efficacy of rhodanine derivatives has also been evaluated against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 (also known as NCI-H460). nih.govmeddocsonline.orgmdpi.comresearchgate.net Novel rhodanine-containing sorafenib (B1663141) analogs were synthesized and showed superior antitumor activity against A549 and H460 cell lines compared to the reference drug sorafenib. nih.gov One benzimidazole-rhodanine conjugate exhibited potent cytotoxic activity against the A549 cancer cell line, with an IC50 value of 2.67 µM. researchgate.net In another study, a glucosylated rhodanine derivative demonstrated potent cytotoxicity against A549 cells with an IC50 value of 1.7 µM. nih.gov The NCI-H522 cell line is another model used in lung cancer research.

Table 2: Inhibitory Activity of Rhodanine Derivatives against Lung Cancer Cell Lines

This table is interactive. Click on headers to sort.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Rhodanine-sorafenib analog (25) | A549, H460 | More potent than sorafenib | nih.gov |

| Benzimidazole-rhodanine conjugate (32) | A549 | 2.67 µM | researchgate.net |

The antiproliferative properties of rhodanine derivatives extend to colon cancer cell lines, including HT29, SW-620, and DLD-1. nih.govresearchgate.netnih.govresearcher.life A specific propanoic acid derivative of rhodanine showed sensitivity towards the SW-620 and DLD-1 human colon cancer cell lines, with a mean GI50 value of 1.57 μM. nih.govencyclopedia.pub The diarylpentanoid MS17, which shares some structural similarities with rhodanine derivatives, showed potent anti-proliferative effects on SW620 cells with an EC50 value of 2.50 µM. monash.edu

Table 3: Inhibitory Activity of Rhodanine Derivatives against Colon Cancer Cell Lines

This table is interactive. Click on headers to sort.

| Compound/Derivative | Cell Line | Activity (GI50/EC50) | Reference |

|---|---|---|---|

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (40) | SW-620, DLD-1 | 1.57 µM (mean) | nih.govencyclopedia.pub |

Breast cancer cell lines, including the estrogen receptor-positive MCF-7 and triple-negative MDA-MB-231 and MDA-MB-468 lines, have been used to test the efficacy of rhodanine-based compounds. elifesciences.orgresearchgate.netresearchgate.net A 3,5-disubstituted derivative with a cinnamoyl moiety at the fifth position of the rhodanine nucleus demonstrated significant anticancer activity, inhibiting the growth of the MCF-7 cell line by 81% at a concentration of 10 µg/mL. nih.gov Another derivative, a furochromone-rhodanine conjugate, was potent against both MCF-7 and MDA-MB-231 cell lines, with EC50 values of 1.732 and 2.912 μM, respectively. nih.gov Furthermore, a series of rhodanine–piperazine (B1678402) hybrids were evaluated, with one compound showing the strongest activity against MCF-7 and MDA-MB-468 cell lines. nih.gov A propanoic acid derivative also showed sensitivity against MCF-7 and MDA-MB-231 cell lines. nih.govencyclopedia.pub

Table 4: Inhibitory Activity of Rhodanine Derivatives against Breast Cancer Cell Lines

This table is interactive. Click on headers to sort.

| Compound/Derivative | Cell Line | Activity (EC50/GI50) | Reference |

|---|---|---|---|

| Furochromone-rhodanine conjugate (29) | MCF-7 | 1.732 µM | nih.gov |

| Furochromone-rhodanine conjugate (29) | MDA-MB-231 | 2.912 µM | nih.gov |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (40) | MCF-7, MDA-MB-231 | 1.57 µM (mean) | nih.govencyclopedia.pub |

The cytotoxic potential of rhodanine derivatives has been investigated in ovarian carcinoma cell lines. A specific rhodanine-3-carboxylic acid derivative, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, displayed excellent anticancer activity against both the A2780 (cisplatin-sensitive) and A2780cisR (cisplatin-resistant) human ovarian carcinoma cells. nih.govencyclopedia.pub This compound exhibited IC50 values of 4.4 μM and 3.3 μM towards A2780 and A2780cisR cells, respectively, proving to be significantly more cytotoxic than cisplatin (B142131) in both cell lines. nih.govencyclopedia.pub The NCI/ADR-RES cell line, originally thought to be a breast cancer line, has been identified as being derived from the OVCAR-8 ovarian adenocarcinoma cell line and is known for its multidrug resistance. nih.govnih.gov

Table 5: Inhibitory Activity of Rhodanine Derivatives against Ovarian Cancer Cell Lines

This table is interactive. Click on headers to sort.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid (38) | A2780 | 4.4 µM | nih.govencyclopedia.pub |

Induction of Apoptosis as a Primary Mechanism of Antineoplastic Action

A primary mechanism through which rhodanine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov The deregulation of apoptosis is a recognized hallmark of cancer, enabling uncontrolled cell proliferation and survival. medchemexpress.com Compounds that can reactivate this process are therefore of significant therapeutic interest.

Studies on rhodanine derivatives have shown that they can trigger apoptosis through multiple cellular events. One notable example, 5-benzilidene-3-ethyl rhodanine (BTR-1), was found to induce a cell cycle block at the S phase, interfering with DNA replication. nih.gov This was accompanied by an increase in reactive oxygen species (ROS) production and the appearance of DNA strand breaks, which are classic indicators of apoptotic activation leading to cell death. nih.gov Other rhodanine derivatives have been shown to induce apoptosis via pathways involving mitochondrial dysfunction and endoplasmic reticulum stress. researchgate.net Furthermore, inhibition of key molecular targets by rhodanines, such as the anti-apoptotic protein Bcl-2 or enzymes in critical metabolic pathways, can shift the cellular balance in favor of apoptosis. nih.govnih.gov This programmed cell death is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process. frontiersin.org

Molecular Targets in Cancer Pathways

The anticancer activity of Rhodanine, 3-(m-hydroxyphenyl)- and its derivatives is linked to their ability to interact with and modulate specific molecular targets that are crucial for cancer cell growth and survival. Key targets identified include the Epidermal Growth Factor Receptor (EGFR) and enzymes within the Pentose Phosphate Pathway (PPP).

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. frontiersin.org Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer drug development. mdpi.comnih.gov

The rhodanine scaffold has been identified as a suitable framework for designing novel EGFR inhibitors. nih.govmdpi.com A pharmacophore model for EGFR inhibitors often includes a hydrophobic tail, a central heteroaromatic ring (like rhodanine), a spacer, and a hydrophobic head. mdpi.com By modifying the substituents on the rhodanine core, researchers have developed compounds with potent EGFR inhibitory activity. For instance, a study on novel rhodanine and bioisosteric thiazolidinedione derivatives reported compounds that inhibited EGFR at nanomolar concentrations (<10 nM). nih.gov These inhibitors function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking its activation and downstream signaling. nih.gov

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. Its oxidative branch is critical for producing NADPH, which is essential for maintaining redox homeostasis and providing reducing power for biosynthesis, and for generating precursors for nucleotide synthesis. mdpi.com Cancer cells often exhibit an upregulated PPP to meet the high demands of rapid proliferation and to counteract oxidative stress. nih.gov

6-phosphogluconate dehydrogenase (6PGD) is a key rate-limiting enzyme in the oxidative PPP. nih.gov Inhibition of 6PGD has emerged as a promising anticancer strategy. Studies have shown that N-phenyl substituted rhodanine derivatives act as inhibitors of both G6PD and 6PGD, another key PPP enzyme. nih.gov These compounds were found to be competitive inhibitors, with some derivatives exhibiting significant inhibitory constants (Ki). nih.gov By blocking 6PGD, rhodanine derivatives can disrupt cancer cell metabolism, leading to reduced NADPH production, an accumulation of damaging ROS, cell cycle arrest, and ultimately, apoptosis. nih.govnih.govmdpi.com

| Rhodanine Derivative | Target Enzyme | Ki (µM) | Inhibition Type | Source |

| 4c | 6PGD | 11.17 ± 3.01 | Competitive | nih.gov |

| 3-NH₂-Rh | 6PGD | 64.51 ± 4.26 | Competitive | nih.gov |

| 4c | G6PD | 33.16 ± 5.14 | Competitive | nih.gov |

| 3-NH₂-Rh | G6PD | 91.60 ± 9.25 | Competitive | nih.gov |

| Table 4: Inhibition constants (Ki) of selected N-phenyl substituted rhodanines against Pentose Phosphate Pathway enzymes. Compound 4c is a specific N-phenyl substituted rhodanine derivative from the study. 3-NH₂-Rh is the parent aminorhodanine. |

Microtubule Interaction Mechanisms

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. While direct studies on the microtubule interaction of Rhodanine, 3-(m-hydroxyphenyl)- are not extensively documented, research on closely related rhodanine-3-acetic acid derivatives provides valuable insights. These derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division, shape maintenance, and intracellular transport. By disrupting this dynamic process, these compounds can induce cell cycle arrest and ultimately lead to cancer cell death. The core rhodanine structure, often in concert with an α,β-unsaturated ketone system, is considered a key pharmacophore for this activity.

Topoisomerase I and II Inhibition

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for anticancer drugs. Certain rhodanine derivatives have emerged as inhibitors of these enzymes. For instance, benzimidazole-rhodanine conjugates have been identified as non-intercalating catalytic inhibitors of topoisomerase II (Topo II). nih.gov These compounds are thought to exert their effect by interfering with the enzyme's function without inserting themselves into the DNA structure. Specifically, the rhodanine ring and an associated phenyl group have been noted as significant for the inhibitory potency against Topo II. nih.gov While direct evidence for Rhodanine, 3-(m-hydroxyphenyl)- is pending, the established activity of its analogs suggests a potential avenue for investigation.

Selective Toxicity Profile Towards Cancer Cells vs. Normal Cells

A critical aspect of cancer chemotherapy is the selective targeting of malignant cells while sparing healthy ones. Studies on rhodanine derivatives have shown promise in this regard. For example, a derivative, 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one, demonstrated selective antitumor activity against the HCT 116 colorectal adenocarcinoma cell line with an IC50 value of 10 μM, while showing no significant inhibition of normal fibroblast growth at concentrations up to 25 μM. nih.gov This selectivity suggests that certain structural features of rhodanine derivatives can be tuned to achieve a favorable therapeutic window.

Enzyme Inhibition Potentials

Aldose Reductase (ALR-2) Inhibition

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Rhodanine derivatives have been extensively studied as ALR2 inhibitors. A series of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide (B32628) derivatives have demonstrated significant inhibitory activity. For instance, certain derivatives exhibited potent inhibition of ALR2, with some compounds showing higher efficacy than the standard drug sulindac. nih.govresearchgate.net

Table 1: Aldose Reductase (ALR2) Inhibition by Rhodanine-3-acetamide Derivatives

| Compound | ALR2 IC50 (µM) |

|---|---|

| Derivative 3a | 0.25 ± 0.04 |

| Derivative 3f | 0.12 ± 0.03 |

| Sulindac (Standard) | > 0.25 |

Data sourced from a study on rhodanine-3-acetamide derivatives. nih.govresearchgate.net

Cholinesterase (Acetylcholinesterase, AChE) and Lipoxygenase (15-LOX) Inhibition

Rhodanine derivatives have also been explored for their potential to inhibit cholinesterases and lipoxygenases, enzymes implicated in neurodegenerative diseases and inflammation, respectively.

Cholinesterase Inhibition: Aromatic amides and esters of rhodanine-3-acetic acid have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While many derivatives showed moderate activity, some esters were more effective at inhibiting AChE than the parent acid. Notably, this was the first report of rhodanine-based compounds inhibiting BChE. Further studies on rhodanine-pyridinium derivatives revealed that some compounds were more potent than the standard drug tacrine (B349632) against both AChE and BChE.

Table 2: Cholinesterase Inhibition by Rhodanine Derivatives

| Derivative Type | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Rhodanine-3-acetic acid amides/esters | AChE | 24.05 - 86.85 |

| Rhodanine-3-acetic acid amides/esters | BChE | 7.92 - 227.19 |

Data from a study on aromatic amides and esters of rhodanine-3-acetic acid.

Lipoxygenase Inhibition: New hybrid molecules combining benzothiophene (B83047) or benzofuran (B130515) with rhodanine have been synthesized and tested as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Some of these hybrids displayed significant 5-LOX inhibitory activity, with certain compounds being more potent than the reference drug meclofenamate sodium.

Viral Enzyme Inhibition (e.g., HIV-1 Integrase, Hepatitis C Virus NS3 Protease)

The rhodanine scaffold has also been investigated as a source of inhibitors for viral enzymes crucial for the replication of HIV-1 and Hepatitis C virus (HCV).

HIV-1 Integrase Inhibition: Several rhodanine derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com Some of these compounds have shown inhibitory activity in the low micromolar range. Structure-activity relationship studies have indicated that modifications to the alkylidene chain and the rhodanine moiety can significantly influence their biological activity. mdpi.com

Hepatitis C Virus NS3 Protease Inhibition: The HCV NS3 protease is another important target for antiviral drug development. Rhodanine-based small molecules have been identified as inhibitors of this enzyme. mdpi.comnih.gov The central rhodanine scaffold is considered a valuable starting point for the design of more potent and selective HCV NS3 protease inhibitors.

Human Carbonic Anhydrase (hCA) Isoform-Selective Inhibition (e.g., hCA I, hCA II, hCA IX, hCA XII)

There is limited specific information available in the reviewed scientific literature regarding the direct inhibitory activity of Rhodanine, 3-(m-hydroxyphenyl)- against human carbonic anhydrase (hCA) isoforms. However, the broader class of rhodanine derivatives has been identified as a significant area of research for developing non-sulfonamide hCA inhibitors.

Studies on various new series of rhodanine derivatives have shown their potential to inhibit several hCA isoforms. For instance, certain rhodanine-benzylidene and rhodanine-hydrazine derivatives have demonstrated selectivity for the cytosolic isoform hCA II, while rhodanine-N-carboxylate derivatives have been found to be highly selective for the tumor-associated isoform hCA IX. nih.gov Some rhodanine-linked isoxazole (B147169) and 1,2,4-oxadiazole (B8745197) derivatives exhibited inhibitory activity against both hCA II and hCA IX. nih.gov The inhibition constants (Kᵢ) for some of these derivatives against hCA II were found to be in the micromolar range, with values such as 4.7 µM, 7.7 µM, and 9.8 µM reported for the most potent compounds in one study. nih.gov The targeting of tumor-associated isoforms like hCA IX and hCA XII is considered a promising strategy in anticancer drug development, as their expression is often upregulated in hypoxic tumors. researchgate.net

While these findings highlight the potential of the rhodanine scaffold for hCA inhibition, further research is required to determine the specific activity and isoform selectivity of Rhodanine, 3-(m-hydroxyphenyl)-.

Inhibition of Other Key Enzymes (e.g., Apurinic/apyrimidinic Endonuclease 1 (APE1), Beta-Lactamases, Dual-Specificity Phosphatases, Phosphodiesterases, Protein Mannosyl Transferase, JNK-Stimulating Phosphatase, Cyclooxygenase, Tyrosinase, UDP-N-acetylmuramate/L-alanine ligase, Pseudomonas aeruginosa Heme Oxygenase, Glutamate (B1630785) Racemase, DNA Helicase)

The rhodanine scaffold is recognized for its broad inhibitory activity against a diverse range of enzymes. However, specific inhibitory data for Rhodanine, 3-(m-hydroxyphenyl)- against the enzymes listed below are not extensively detailed in the currently available literature. The following section summarizes the known inhibitory activities of the general rhodanine class against these targets.

Beta-Lactamases: Rhodanine-containing compounds are one of the few classes known to inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The mechanism involves the hydrolysis of the rhodanine ring, which leads to the formation of a thioenolate fragment that potently inhibits the enzyme. nih.gov

Dual-Specificity Phosphatases (DSPs) and JNK-Stimulating Phosphatase (JSP-1): A series of rhodanine-based inhibitors have been identified as novel, potent, and selective inhibitors of the JNK-stimulating phosphatase-1 (JSP-1), also known as DUSP22. researchgate.netnih.govnih.gov These enzymes are involved in regulating cellular pathways that control proliferation and inflammation. researchgate.netnih.gov One rhodanine derivative, known as PRL-3 inhibitor I, was found to inhibit DUSP22. nih.gov

Tyrosinase: While tyrosinase is a target for many inhibitors developed for hyperpigmentation disorders, and various rhodanine derivatives have been evaluated as tyrosinase inhibitors, specific data for the 3-(m-hydroxyphenyl) derivative is not prominent in the reviewed literature. tandfonline.com

Other Enzymes: For several other key enzymes, including Apurinic/apyrimidinic Endonuclease 1 (APE1), phosphodiesterases, cyclooxygenase, UDP-N-acetylmuramate/L-alanine ligase, Pseudomonas aeruginosa heme oxygenase, glutamate racemase, and DNA helicase, there is a lack of specific published data detailing inhibition by Rhodanine, 3-(m-hydroxyphenyl)-. These enzymes are recognized as important therapeutic targets, but the inhibitory potential of this specific rhodanine derivative against them remains an area for future investigation. mdpi.comresearchgate.netnih.govnih.govnih.govnih.govmdpi.com

Antimicrobial Efficacy

Antibacterial Spectrum (e.g., Gram-positive, Gram-negative, Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, Mycobacteria)

Research into the antibacterial properties of rhodanine derivatives has revealed a distinct spectrum of activity, primarily targeting Gram-positive bacteria while showing limited efficacy against Gram-negative pathogens. Specific data for Rhodanine, 3-(m-hydroxyphenyl)- is not extensively detailed, but the general findings for the rhodanine class provide a valuable framework.

Rhodanine derivatives have demonstrated potent, bactericidal activity against a range of Gram-positive clinical isolates, including drug-resistant strains. nih.gov This includes significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Staphylococcus aureus (VRSA), Staphylococcus epidermidis, and Vancomycin-Resistant Enterococcus (VRE). nih.gov For some derivatives, the minimum inhibitory concentrations (MIC) against these resistant strains were reported to be as low as 4 to 8 μM. nih.gov In contrast, studies consistently show that rhodanine compounds generally lack antimicrobial activity against Gram-negative bacteria such as Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa, with MIC values often exceeding 128 μM. nih.govresearchgate.net

Furthermore, the rhodanine scaffold is being actively investigated for its potential against Mycobacteria. New series of rhodanine derivatives have been developed as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), an essential enzyme for the pathogen's survival within the host. nih.gov Some of these novel derivatives have shown promising activity in macrophage infection models, suggesting their potential as components in future tuberculosis combination therapies. nih.gov

Table 1: General Antibacterial Spectrum of Rhodanine Derivatives

| Bacterial Type | Representative Species | General Activity of Rhodanine Derivatives | Source(s) |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus (incl. MRSA) | Potent Activity (MIC₅₀/₉₀ = 4-32 µM) | nih.gov |

| Staphylococcus epidermidis | Potent Activity (MIC = 4 µM) | nih.govnih.gov | |

| Enterococcus spp. (incl. VRE) | Potent Activity (MIC₅₀/₉₀ = 4-32 µM) | nih.gov | |

| Bacillus spp. | Potent Activity (MIC = 2-8 µM) | nih.gov | |

| Gram-negative | Pseudomonas aeruginosa | No significant activity (MIC > 128 µM) | nih.govresearchgate.net |

| Escherichia coli | No significant activity (MIC > 128 µM) | nih.govbiorxiv.org | |

| Mycobacteria | Mycobacterium tuberculosis | Potential as inhibitors (target MptpB) | nih.govresearchgate.net |

Antifungal Efficacy (e.g., Candida albicans)

The antifungal potential of the rhodanine class of compounds, particularly against the common pathogenic yeast Candida albicans, appears to be limited based on available research.

Systematic evaluations of rhodanine derivatives have generally reported a lack of significant antifungal activity. In one comprehensive study, none of the tested rhodanine compounds showed antimicrobial activity against strains of Candida albicans, with MIC values recorded as being greater than 64 μM. nih.gov Other studies investigating rhodanine-3-acetic acid derivatives also found that most compounds did not exhibit noteworthy antifungal effects, although a specific derivative, {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid, showed strong inhibition against Candida tropicalis, Candida krusei, and Candida glabrata. nih.gov However, this activity appears to be an exception rather than the rule for the broader rhodanine class against Candida species.

Table 2: General Antifungal Efficacy of Rhodanine Derivatives

| Fungal Species | General Activity of Rhodanine Derivatives | Source(s) |

|---|---|---|

| Candida albicans | No significant activity (MIC > 64 µM) | nih.govnih.gov |

| Other Candida spp. | Generally low activity, with some exceptions | nih.gov |

Antimalarial Properties (e.g., Plasmodium falciparum)

The global challenge of malaria, driven by the protozoan parasite Plasmodium falciparum, has spurred the search for new therapeutic agents. The rhodanine scaffold has emerged as a structure of interest in this field, although specific research on the antimalarial activity of Rhodanine, 3-(m-hydroxyphenyl)- is limited.

Research has demonstrated that certain classes of rhodanine derivatives can act as inhibitors of P. falciparum enzymes. One notable target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the parasite's fatty acid synthesis pathway. researchgate.net The discovery of a rhodanine class of compounds as inhibitors of this enzyme highlights the potential of this chemical scaffold for developing new antimalarial drugs. researchgate.netmdpi.com However, the available studies focus on different structural variations of the rhodanine core, and specific efficacy data for Rhodanine, 3-(m-hydroxyphenyl)- against P. falciparum were not identified in the reviewed literature.

Other Preclinical Pharmacological Activities

Anti-inflammatory Properties

The rhodanine derivative, 3-(m-hydroxyphenyl)-rhodanine, and related compounds have demonstrated notable anti-inflammatory activities in various preclinical studies. For instance, a derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), was found to have a potent inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was attributed to the inhibition of cyclooxygenase-2 (COX-2) activity, without affecting COX-1. nih.gov While HMP did not alter COX-2 protein or mRNA levels, it did suppress the release and expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-induced macrophages. nih.gov Furthermore, HMP was observed to decrease nitric oxide (NO) production by downregulating the protein and mRNA expression of inducible nitric oxide synthase (iNOS). nih.gov

In vivo studies using a carrageenan-induced paw edema model in rats, oral administration of HMP reduced paw swelling, PGE2 release, and myeloperoxidase (MPO) activity in the tissue. nih.gov In a rat model of adjuvant-induced arthritis, HMP significantly reduced paw swelling, arthritic indices, and plasma PGE2 concentrations. nih.gov These findings suggest that the anti-inflammatory and anti-arthritic effects of HMP are mediated through the inhibition of PGE2 production. nih.gov

Another related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, also exhibited significant anti-inflammatory properties. nih.gov HHMP was shown to inhibit LPS-induced NO and PGE2 production in a dose-dependent manner in RAW 264.7 cells and also suppressed the expression of iNOS and COX-2. nih.gov The mechanism of action for HHMP involves the inhibition of the NF-κB and MAPK signaling pathways. nih.gov This was further confirmed by its ability to inhibit NO production in an LPS-stimulated zebrafish larvae model. nih.gov

The microbial metabolite of quercetin, 3-(3-hydroxyphenyl)propionic acid (3HPPA), has also been investigated for its anti-inflammatory potential. It was found to inhibit the adhesion of THP-1 monocytes to human aortic endothelial cells (HAECs) induced by tumor necrosis factor α (TNFα). nih.gov This was achieved by suppressing the upregulation of the cell adhesion molecule E-selectin, an effect mediated through the inhibition of the NF-κB pathway. nih.gov

| Compound | Model | Key Findings | Reference |

| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP) | LPS-induced RAW 264.7 macrophages; Carrageenan-induced paw edema and adjuvant-induced arthritis in rats | Inhibits PGE2 production via COX-2 inhibition; Reduces paw swelling, MPO activity, and arthritic indices. | nih.gov |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells; LPS-stimulated zebrafish larvae | Inhibits NO and PGE2 production; Suppresses iNOS and COX-2 expression via NF-κB and MAPK pathways. | nih.gov |

| 3-(3-Hydroxyphenyl)propionic acid (3HPPA) | TNFα-induced THP-1 monocyte adhesion to HAECs | Inhibits monocyte adhesion by suppressing E-selectin expression via the NF-κB pathway. | nih.gov |

Antidiabetic Activity

Derivatives of rhodanine have shown potential as antidiabetic agents, primarily through their ability to inhibit key enzymes involved in carbohydrate digestion and their antioxidant properties. Research has focused on the synthesis and evaluation of various substituted thiazolidin-4-ones and related heterocyclic compounds. nih.govmdpi.com

One area of investigation involves 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues. nih.gov These compounds have been evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes that play a crucial role in the breakdown of carbohydrates. nih.gov For example, N3, C5-disubstituted 1,3-thiohydantoins demonstrated moderate inhibitory activity against the α-glucosidase enzyme. nih.gov The introduction of a 2-vinylphenol moiety at the C5-position of the 1,3-thiohydantoin scaffold resulted in a compound with an IC50 value of 20.17 µg/mL against α-glucosidase. nih.gov

Synthetic 3-hydroxyflavone (B191502) analogues have also been investigated for their antidiabetic properties. nih.gov These compounds were shown to decrease fasting blood glucose, insulin (B600854), and advanced glycation end products (AGEs) in high-fructose-diet-fed insulin-resistant rats. nih.gov They also restored insulin resistance markers such as HOMA-IR and plasma triglycerides to near-normal levels. nih.gov The mechanism of action appears to be multimodal, involving the suppression of insulin resistance and enhancement of glucose uptake by skeletal muscles, complemented by antioxidant and antiglycation activities. nih.gov

Furthermore, a polyherbal formulation containing extracts from Hordeum vulgare, Elettaria cardamomum, and Cicer arietinum, which contain phenolic compounds, exhibited in-vitro antidiabetic activity. nih.gov The formulation demonstrated dose-dependent inhibition of alpha-amylase and alpha-glucosidase enzymes, with IC50 values of 49.97 µg/mL and 36.16 µg/mL, respectively. nih.gov

| Compound/Formulation | Target/Model | Key Findings | Reference |

| N3, C5-disubstituted 1,3-thiohydantoins | α-glucosidase enzyme | Moderate inhibitory activity; IC50 of 20.17 µg/mL with a 2-vinylphenol moiety. | nih.gov |

| Synthetic 3-hydroxyflavone analogues | High-fructose-diet-fed insulin-resistant rats | Decreased fasting blood glucose and insulin; Restored insulin resistance markers. | nih.gov |

| Polyherbal formulation | Alpha-amylase and alpha-glucosidase enzymes | Dose-dependent inhibition with IC50 values of 49.97 µg/mL and 36.16 µg/mL, respectively. | nih.gov |

Anti-Alzheimer’s Disease Potentials

The multifaceted nature of Alzheimer's disease (AD) has prompted research into multi-target drugs, and derivatives of rhodanine and similar heterocyclic structures have emerged as promising candidates. These compounds often exhibit inhibitory activity against key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and can also interfere with the aggregation of amyloid-beta (Aβ) peptides.

A series of novel 2-hydroxybenzylamine-deoxyvasicinone hybrid analogues were synthesized and evaluated for their potential in treating AD. nih.gov Several of these compounds demonstrated significant inhibition of AChE, with IC50 values in the sub-micromolar range. nih.gov Notably, analogues 8g and 8n were the most potent AChE inhibitors, with IC50 values of 0.38 µM and 0.34 µM, respectively. nih.gov These compounds also showed the ability to inhibit self-induced and AChE-induced aggregation of Aβ1-42 peptides. nih.gov

Bis(7)-harmine derivatives have also been designed as multifunctional drugs for AD. nih.gov These compounds have shown the potential to alleviate Aβ-related toxicity and provide neuroprotection. nih.gov Specifically, compounds 6d and 8d demonstrated significant cellular recovery at low concentrations and nearly complete protection against neuronal damage at higher concentrations. nih.gov

The development of multi-target-directed ligands (MTDLs) is a key strategy in AD drug discovery. nih.gov This approach aims to address the multiple pathological mechanisms of the disease simultaneously. nih.gov Hybrids of tacrine and antioxidant 2-tolylhydrazinylidene-1,3-diketones, for example, have been shown to inhibit both AChE and BuChE, block AChE-induced Aβ aggregation, and possess metal-chelating and antiradical properties. nih.gov

| Compound Class | Target/Activity | Key Findings | Reference |

| 2-Hydroxybenzylamine-deoxyvasicinone hybrids | AChE inhibition, Aβ aggregation | Potent AChE inhibitors (IC50 ~0.34-0.38 µM); Inhibited self-induced and AChE-induced Aβ1-42 aggregation. | nih.gov |

| Bis(7)-harmine derivatives | Neuroprotection, Aβ toxicity | Alleviated Aβ-related toxicity and provided significant cellular recovery. | nih.gov |

| Tacrine-2-tolylhydrazinylidene-1,3-diketone hybrids | Multi-target (AChE, BuChE, Aβ aggregation, metal chelation) | Inhibited cholinesterases, blocked Aβ aggregation, and showed antioxidant properties. | nih.gov |

Cardiotonic Effects

Cardiotonic agents are substances that increase the force of contraction of the heart muscle. wikipedia.org While direct studies on the cardiotonic effects of "Rhodanine, 3-(m-hydroxyphenyl)-" are limited, research into related structures and compounds with similar functional groups provides insights into potential mechanisms of action.

One such agent, OPC-18790, a quinolinone derivative, has been studied for its positive inotropic effects. nih.gov Its mechanism is believed to involve the inhibition of phosphodiesterase III (PDE-III), leading to an increase in intracellular cyclic AMP (cAMP) levels. wikipedia.orgnih.gov This, in turn, enhances intracellular Ca2+ transients, resulting in a stronger myocardial contraction. nih.gov The positive inotropic effect of OPC-18790 was associated with an abbreviation of contraction duration and an increase in the amplitude of aequorin light transients in isolated dog ventricular trabeculae. nih.gov

The concept of cardiotonic activity has also been explored from the perspective of traditional medicine. For instance, Avicenna's writings describe cardiotonics as substances that possess astringent, fragrant, and desiccant properties. nih.gov These properties were thought to strengthen the heart muscle and improve its function. nih.gov While this is a different conceptual framework from modern pharmacology, it highlights the long-standing interest in substances that can positively affect cardiac function.

Modern cardiotonic agents are classified into several groups based on their mechanism of action, including cardiac glycosides, beta-adrenergic agonists, PDE-III inhibitors, and calcium sensitizers. wikipedia.org These agents are crucial in the management of conditions like heart failure and cardiogenic shock. wikipedia.orgdrugbank.com

| Compound/Agent | Mechanism of Action | Key Effects | Reference |

| OPC-18790 | PDE-III inhibitor | Increases intracellular cAMP and Ca2+ transients, leading to a positive inotropic effect. | nih.gov |

| Traditional Cardiotonics (e.g., Rose, Amla) | Astringency, fragrance, desiccation | Strengthens cardiac mass and improves contractile function. | nih.gov |

Influence on Plant Growth and Agricultural Applications

The influence of rhodanine derivatives on plant growth is an area of emerging research, with potential applications in agriculture. Plant growth retardants are chemicals that are used to slow down vegetative growth in plants without causing malformations.

Studies on chrysanthemum plants, for example, have investigated the effects of various plant growth retardants on growth, flowering, and yield. researchgate.net In one such study, the application of maleic hydrazide (MH) at a concentration of 700 mg/l proved to be effective in controlling plant height while promoting other desirable characteristics. researchgate.net Plants treated with MH exhibited a greater number of branches, increased plant spread, and higher fresh and dry weights compared to the control group. researchgate.net Furthermore, these plants showed earlier flowering, a longer flowering span, and improved flower quality in terms of diameter and shelf life. researchgate.net

While the direct application of "Rhodanine, 3-(m-hydroxyphenyl)-" as a plant growth regulator has not been extensively documented in the provided context, the principles of using chemical compounds to modulate plant development are well-established. The structural features of rhodanine and its derivatives could potentially be explored for such applications, aiming to develop new and effective plant growth regulators for various crops.

| Growth Retardant | Concentration | Key Effects on Chrysanthemum | Reference |

| Maleic Hydrazide (MH) | 700 mg/l | Reduced plant height, increased branching and spread, earlier flowering, improved flower quality and yield. | researchgate.net |

Structure Activity Relationship Sar Studies of Rhodanine, 3 M Hydroxyphenyl Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of Rhodanine (B49660), 3-(m-hydroxyphenyl)- derivatives is profoundly influenced by the nature and position of various substituents on the rhodanine ring and its appended substructures. Systematic modifications have provided valuable insights into the structural requirements for optimal potency and selectivity.

Role of Substitutions at the Rhodanine Ring (N-3, C-4, C-5 Positions)

Substitutions at the C-5 position of the rhodanine ring are particularly critical for modulating biological activity. This position is often functionalized with an arylidene or alkylidene group, which can significantly impact the compound's interaction with biological targets. The nature of the substituent at this position can influence potency and selectivity. For instance, the introduction of various substituted benzylidene moieties at the C-5 position has been a common strategy to explore SAR.

Modifications at the C-4 position , which bears a carbonyl group, are less common but can influence the electronic properties of the ring. The carbonyl group is a key hydrogen bond acceptor and plays a crucial role in the interaction with target proteins.

The substituent at the N-3 position , the 3-(m-hydroxyphenyl) group, is fundamental to the specific class of compounds discussed here. The hydroxyl group at the meta position can participate in hydrogen bonding interactions with biological targets. The size and electronic nature of substituents on this phenyl ring can also modulate activity. Studies on other N-substituted rhodanines have shown that the size of the group at N-3 can impact activity, with smaller substituents sometimes being more favorable. nih.gov

Influence of Aryl and Alkylidene Substructures on Potency and Selectivity

The substructure attached to the C-5 position of the rhodanine ring, typically an aryl or alkylidene group, plays a pivotal role in determining the potency and selectivity of the derivatives. The electronic and steric properties of this substructure are key factors.

The introduction of a benzylidene moiety at the C-5 position is a well-established strategy in the design of rhodanine-based inhibitors. The aromatic ring of the benzylidene group can engage in π-π stacking interactions with aromatic residues in the active site of target enzymes. The substitution pattern on this phenyl ring is a critical determinant of biological activity.

The presence of heterocyclic rings in the C-5 substituent can also significantly influence biological outcomes. For example, incorporating moieties like furan (B31954) or pyridine (B92270) can alter the molecule's polarity, solubility, and ability to form specific interactions with target proteins.

| C-5 Substituent | Observation | Reference |

| Benzylidene | Often leads to potent biological activity. | |

| Substituted Benzylidene | Electronic and steric properties of substituents are crucial for potency. | |

| Heterocyclic Rings | Can improve pharmacokinetic properties and target interactions. |

Effects of Specific Functional Groups (e.g., Hydroxyl, Methoxy, Acetic Acid Moiety, Electron-Withdrawing Groups)

The incorporation of specific functional groups at various positions of the Rhodanine, 3-(m-hydroxyphenyl)- scaffold can fine-tune its biological activity.

The hydroxyl group on the N-3 phenyl ring is a key feature of the parent compound and can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding site of a target protein.

Methoxy groups , when substituted on the C-5 benzylidene ring, can alter the electronic and steric profile of the molecule. Their impact on activity depends on their position (ortho, meta, or para).

The introduction of an acetic acid moiety , often at the N-3 position to create rhodanine-3-acetic acid derivatives, has been shown to be crucial for certain biological activities, such as aldose reductase inhibition. nih.gov This acidic group can form important ionic interactions with target enzymes.

Electron-withdrawing groups (EWGs) such as nitro (NO₂) or cyano (CN) groups on the C-5 benzylidene ring can significantly enhance the potency of some rhodanine derivatives. These groups can modulate the electronic distribution of the molecule and influence its binding affinity.

| Functional Group | Position | Effect on Biological Activity | Reference |

| Hydroxyl | N-3 phenyl | Potential for hydrogen bonding. | |

| Methoxy | C-5 benzylidene | Modulates electronic and steric properties. | |

| Acetic Acid | N-3 | Can be crucial for activity, enabling ionic interactions. | nih.gov |

| Electron-Withdrawing | C-5 benzylidene | Often enhances potency. |

Rational Design Principles Derived from SAR Elucidation

The systematic exploration of the SAR of Rhodanine, 3-(m-hydroxyphenyl)- derivatives has led to the formulation of several rational design principles for developing new and improved therapeutic agents.

A key principle is the strategic functionalization of the C-5 position to optimize interactions with the target protein. This often involves introducing substituted aryl or heteroaryl groups that can form specific hydrogen bonds, hydrophobic interactions, or π-π stacking interactions.

Another important design consideration is the modification of the N-3 substituent . While the focus here is on the 3-(m-hydroxyphenyl) group, the insights gained from other N-substituted rhodanines suggest that fine-tuning the properties of this group can impact potency and selectivity. For instance, introducing small, flexible linkers or other functional groups to the phenyl ring could lead to enhanced activity.

Furthermore, the incorporation of specific polar functional groups , such as carboxylic acids, can be a valuable strategy to improve solubility and create strong, directed interactions with the target. Conversely, the introduction of lipophilic groups can enhance membrane permeability.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to guide the rational design of new derivatives. These computational tools help in predicting the binding modes of the compounds and identifying key structural features that contribute to their biological activity, thereby accelerating the discovery of novel and more effective Rhodanine, 3-(m-hydroxyphenyl)- based therapeutic agents.

Computational Chemistry and Molecular Modeling in Rhodanine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a biological macromolecule, such as an enzyme or protein.

Molecular docking simulations are crucial for elucidating how "Rhodanine, 3-(m-hydroxyphenyl)-" might bind to the active sites of various biological macromolecules. Studies on analogous rhodanine (B49660) derivatives have successfully used this method to understand their binding modes and affinities. nih.gov For instance, research on rhodanine derivatives as potential tyrosine kinase inhibitors revealed that key interactions are often established through the oxygen and sulfur atoms of the rhodanine core and the oxygen atoms of substituent groups. nih.gov

In the case of "Rhodanine, 3-(m-hydroxyphenyl)-", simulations would model the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues of a target protein. The m-hydroxyphenyl group is of particular interest, as the hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, potentially forming strong and specific interactions within a binding pocket. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of this interaction. A lower binding energy generally suggests a more potent inhibitory activity. researchgate.net For example, a study on rhodanine-3-acetic acid derivatives as aldose reductase inhibitors identified a lead compound with a binding affinity of -9.6 kcal/mol, indicating a strong potential for inhibition. researchgate.net

Table 1: Potential Interactions of Rhodanine, 3-(m-hydroxyphenyl)- in a Protein Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Rhodanine Carbonyl Oxygen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Rhodanine Thione Sulfur | Hydrophobic, Pi-Sulfur | Leucine, Isoleucine, Valine, Phenylalanine |

| Rhodanine Ring System | Pi-Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Phenyl Ring | Pi-Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

A significant application of molecular docking is the prediction of potential molecular targets for a given compound through a process known as reverse docking or virtual screening. scirp.org For "Rhodanine, 3-(m-hydroxyphenyl)-", this involves docking the molecule against a large library of known protein structures. By identifying proteins to which the compound binds with high affinity, researchers can generate hypotheses about its potential biological activities and mechanisms of action. scirp.orgnih.gov

For example, various rhodanine derivatives have been computationally screened and identified as potential inhibitors for targets involved in cancer, such as the 3VHE protein in prostate cancer. scirp.org Similarly, docking studies have pointed towards tyrosine kinases as a promising target class for rhodanine-based compounds in the treatment of leukemia. nih.gov This predictive power allows for the efficient prioritization of compounds and targets for further experimental validation, accelerating the drug discovery process.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule. These methods are used to calculate the electronic structure, energy, and reactivity of compounds like "Rhodanine, 3-(m-hydroxyphenyl)-".

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ekb.eg

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular reactivity and stability. nih.govpmf.unsa.ba A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov DFT calculations allow for the precise determination of these energy levels. Studies on various rhodanine derivatives have shown that substituents significantly influence the HOMO-LUMO gap. ekb.egmdpi.com For "Rhodanine, 3-(m-hydroxyphenyl)-", the electron-donating hydroxyl group on the phenyl ring is expected to raise the HOMO energy level, likely resulting in a smaller energy gap and increased reactivity compared to unsubstituted rhodanine.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for Rhodanine Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Rhodanine (R1) | -6.580 | -2.050 | 4.530 | mdpi.com |

| 5-benzylidene-rhodanine (R2) | -6.010 | -2.490 | 3.520 | mdpi.com |

| Rhodanine Derivative 3 | -5.79 | -2.71 | 3.08 | ekb.eg |

| Rhodanine Derivative 4 | -5.61 | -2.53 | 3.08 | ekb.eg |

Note: These values are for illustrative purposes from studies on different rhodanine derivatives and are not the specific values for Rhodanine, 3-(m-hydroxyphenyl)-. The exact values depend on the specific functional and basis set used in the calculation.

DFT calculations offer a detailed picture of the electronic structure, going beyond just FMO analysis. nih.govscinito.ai One powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. ekb.eg MEP maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. ekb.egnih.gov

For "Rhodanine, 3-(m-hydroxyphenyl)-", an MEP map would likely show negative potential around the carbonyl oxygen, the thione sulfur, and the oxygen of the hydroxyl group, highlighting these as key sites for interactions like hydrogen bonding. ekb.eg The distribution of electron density across the conjugated system of the rhodanine and phenyl rings can also be analyzed to understand its stability and electronic properties. These investigations are crucial for rationalizing the molecule's observed chemical behavior and for designing derivatives with enhanced activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a realistic view of the system's flexibility and stability in a simulated physiological environment (e.g., in water). mdpi.com

For "Rhodanine, 3-(m-hydroxyphenyl)-", an MD simulation would typically follow a high-scoring docking pose. The primary goals are to assess the stability of the binding mode, analyze the conformational changes in both the ligand and the protein, and calculate the binding free energy with greater accuracy. researchgate.netnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable system reaches a plateau in its RMSD values. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time, confirming the persistence of key interactions identified in docking. nih.gov

A successful MD simulation showing a stable RMSD, persistent key interactions, and favorable binding free energy would provide strong evidence that "Rhodanine, 3-(m-hydroxyphenyl)-" is a stable and effective binder for the predicted molecular target. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Rhodanine, 3-(m-hydroxyphenyl)- |

| Rhodanine |

| 5-benzylidene-rhodanine |

| Rhodanine-3-acetic acid |

| Aldose reductase |

| Tyrosine kinase (c-Src) |

Pharmacophore Modeling for Lead Compound Identification and Optimization

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification and optimization of lead compounds by defining the essential three-dimensional arrangement of chemical features necessary for biological activity. For Rhodanine, 3-(m-hydroxyphenyl)-, a hypothetical pharmacophore model can be constructed based on its structural components and knowledge from studies on related rhodanine derivatives.

The key pharmacophoric features of Rhodanine, 3-(m-hydroxyphenyl)- are anticipated to include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the hydroxyl oxygen on the phenyl ring are prime candidates for forming hydrogen bonds with biological targets. The sulfur atom in the rhodanine ring could also potentially act as a weak hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The hydroxyl group on the meta-position of the phenyl ring provides a crucial hydrogen bond donor feature.

Aromatic Ring (AR): The phenyl ring itself serves as an aromatic feature, capable of engaging in π-π stacking or other non-covalent interactions with aromatic residues in a binding pocket.

In studies on rhodanine derivatives as inhibitors of various enzymes, such as Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), pharmacophore models have been successfully generated. nih.gov For a subclass of rhodanine-phenyl inhibitors, a typical pharmacophore model included two hydrogen bond donors, two hydrogen bond acceptors, a metal ligator, two hydrophobic features, and two aromatic ring features. nih.gov Drawing parallels, a pharmacophore model for Rhodanine, 3-(m-hydroxyphenyl)- would likely prioritize the hydrogen bonding capabilities of the m-hydroxyl group and the rhodanine carbonyl group, alongside the aromatic nature of the phenyl ring.

The identification of these features is instrumental in virtual screening campaigns to identify new molecules with similar properties from large chemical databases. Furthermore, during lead optimization, these pharmacophoric points guide medicinal chemists in modifying the structure to enhance potency and selectivity. For instance, the position and nature of the hydroxyl group on the phenyl ring can be systematically varied to probe the hydrogen bonding requirements of a specific target.

Table 1: Potential Pharmacophoric Features of Rhodanine, 3-(m-hydroxyphenyl)-

| Feature Type | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen (rhodanine ring) | Interaction with donor groups (e.g., -NH, -OH) in a binding site. |

| Hydrogen Bond Acceptor | Hydroxyl oxygen (phenyl ring) | Interaction with donor groups in a binding site. |

| Hydrogen Bond Donor | Hydroxyl hydrogen (phenyl ring) | Interaction with acceptor groups (e.g., C=O, -N) in a binding site. |

| Aromatic Ring | Phenyl ring | π-π stacking, hydrophobic interactions. |

| Hydrophobic Feature | Rhodanine ring, Phenyl ring | Van der Waals interactions within a nonpolar binding pocket. |

In Silico Approaches for Predicting Pharmacodynamic Interactions

In silico methods provide a powerful means to predict the potential pharmacodynamic interactions of a compound, offering insights into its likely biological targets and mechanism of action before extensive experimental testing. For Rhodanine, 3-(m-hydroxyphenyl)-, these approaches typically involve molecular docking and quantitative structure-activity relationship (QSAR) studies based on data from analogous compounds.